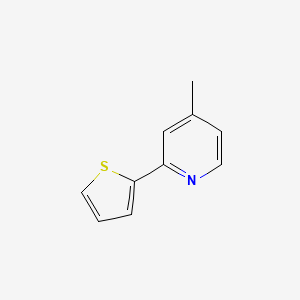

4-Methyl-2-(thiophen-2-yl)pyridine

Description

Contextualization within Heterocyclic Chemistry

4-Methyl-2-(thiophen-2-yl)pyridine is a biaryl heterocyclic compound, characterized by the presence of both a pyridine (B92270) and a thiophene (B33073) ring. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry and are particularly prevalent in medicinal chemistry. nih.gov The pyridine ring, an aromatic six-membered ring with one nitrogen atom, is electron-deficient, while the thiophene ring, a five-membered aromatic ring containing a sulfur atom, possesses distinct electronic characteristics. ncert.nic.in This combination of two different heteroaromatic rings within a single molecule imparts unique physicochemical properties and a specific three-dimensional arrangement that influences its interactions with biological targets and its utility in materials science. nih.gov

The systematic IUPAC name for this compound is this compound, with an alternative name being 4-methyl-2-(2-thienyl)pyridine. Its structure allows for a near-planar geometry, which can facilitate π-π stacking interactions, a key factor in its crystalline properties and its interactions with biological macromolecules. nih.gov

Significance as a Privileged Scaffold for Research

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. The this compound structure fits this description due to the versatile nature of its pyridine and thiophene components. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metals, while the sulfur atom in the thiophene ring can also participate in coordination and other non-covalent interactions. nih.gov

This structural motif serves as a valuable building block in the synthesis of more complex molecules. The presence of both rings provides a framework that can be functionalized at multiple positions, allowing for the creation of diverse chemical libraries for drug discovery and for the development of new materials. rsc.org The methyl group at the 4-position of the pyridine ring further influences the molecule's steric and electronic properties.

Overview of Current Research Trajectories

Current research involving this compound and its derivatives is multifaceted, with significant efforts in medicinal chemistry and materials science.

In the realm of medicinal chemistry , derivatives of this scaffold are being investigated for a range of biological activities. For instance, compounds incorporating the thiophene-pyridine motif have been explored for their potential as anticancer agents. acs.orgnih.gov The ability of this scaffold to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions makes it an attractive starting point for the design of new therapeutic agents. Research has shown that derivatives can be synthesized with the aim of inhibiting specific enzymes, such as kinases, which are often implicated in diseases like cancer. figshare.com

In materials science , the electronic properties of this compound and related structures are of particular interest. These compounds are being explored for their potential use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The ability of these molecules to form ordered structures is crucial for these applications. Furthermore, the pyridine and thiophene moieties can be modified to tune the photophysical properties of the resulting materials, including their absorption and fluorescence characteristics, which is relevant for applications in bio-imaging. rsc.org

The synthesis of 2-arylpyridines, including structures like this compound, is an active area of research in itself. Various catalytic methods, such as the Suzuki-Miyaura cross-coupling reaction, are being refined to allow for the efficient and versatile synthesis of these compounds. cdnsciencepub.comresearchgate.netnih.gov These synthetic advancements are crucial for making a wide range of derivatives accessible for further research and application.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NS |

| Molecular Weight | 175.25 g/mol |

| CAS Number | 56421-67-1 |

| IUPAC Name | This compound |

| Alternate Name | 4-methyl-2-(2-thienyl)pyridine |

Structure

2D Structure

Properties

IUPAC Name |

4-methyl-2-thiophen-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-4-5-11-9(7-8)10-3-2-6-12-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTCXXJMXIRJHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606528 | |

| Record name | 4-Methyl-2-(thiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56421-67-1 | |

| Record name | 4-Methyl-2-(thiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established and Emerging Synthetic Routes for 4-Methyl-2-(thiophen-2-yl)pyridine

The synthesis of this compound is primarily achieved through cross-coupling reactions, which form the critical bond between the pyridine (B92270) and thiophene (B33073) rings. Other classical and modern synthetic strategies have also been employed to construct this biaryl heterocyclic system.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl compounds, including this compound. The Suzuki-Miyaura coupling is a particularly prominent and widely adopted method for creating the pivotal pyridine-thiophene bond. This reaction typically involves the coupling of a pyridine-containing boronic acid or its ester with a halogenated thiophene, or vice versa.

Key starting materials for the Suzuki-Miyaura synthesis of this compound include 4-methylpyridine-2-boronic acid and 2-bromothiophene, which are coupled in the presence of a palladium(0) catalyst. The efficiency of this transformation can be influenced by the choice of catalyst, ligands, base, and solvent system. For instance, the use of bulky phosphine (B1218219) ligands can enhance the catalytic activity. rsc.org The general scheme for this reaction is presented below:

Scheme 1: Suzuki-Miyaura Coupling for this compound Synthesis

In this reaction, 2-bromo-4-methylpyridine (B133514) reacts with thiophene-2-boronic acid in the presence of a palladium catalyst and a base to yield this compound.

The scope of the Suzuki-Miyaura reaction is broad, allowing for the coupling of various substituted pyridines and thiophenes. nih.govacs.org The reaction conditions can be optimized to achieve high yields, often exceeding 90%. wikipedia.org

A study on the Suzuki-Miyaura coupling of heteroaryl chlorides with thiophene boronic acids demonstrated efficient reaction in aqueous n-butanol with a low catalyst loading, highlighting a greener approach to this transformation. acs.org Furthermore, investigations into the catalyst-transfer condensation polymerization of thiophene-pyridine biaryl monomers provide insights into the mechanistic aspects of these coupling reactions. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine-Thiophene Systems

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4-methylpyridine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Toluene (B28343)/Water | >85 | |

| 4-Methylpyridine-2-boronic acid | 2-Bromothiophene | Pd(dppf)Cl₂ | Dioxane | ~90 | nih.gov |

| 2-Chloropyridine | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | n-Butanol/Water | 95 | acs.org |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the synthesis of substituted pyridines. quimicaorganica.org In the context of this compound, this would typically involve the reaction of a pyridine derivative bearing a good leaving group at the 2-position with a thiophene-based nucleophile. For example, 2-halo-4-methylpyridines can react with a thiophen-2-yl anion, generated from 2-lithiothiophene or a Grignard reagent, to form the desired product.

The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, especially when a leaving group is present at the 2- or 4-positions. quimicaorganica.org Microwave irradiation has been shown to dramatically decrease reaction times for nucleophilic aromatic substitutions on pyridine rings. sci-hub.se

A theoretical study on the SNAr of thiophenes with pyrrolidine (B122466) provides a mechanistic understanding of such reactions, which proceed through an addition-elimination mechanism. nih.gov While not directly involving pyridine, this study offers valuable insights into the reactivity of thiophene in nucleophilic substitution reactions. The synthesis of 2-pyridones from 2-thiopyridines via SNAr further illustrates the utility of this reaction type in modifying the pyridine core. irjms.com

One-Pot Multi-component Reaction Strategies for Derivatives

One-pot multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules, including derivatives of this compound. taylorfrancis.com These reactions combine three or more reactants in a single step, avoiding the isolation of intermediates and reducing waste. nih.gov

While a direct one-pot synthesis of this compound itself is not prominently reported, MCRs are widely used to generate highly substituted pyridine and thiophene derivatives. taylorfrancis.comroyalsocietypublishing.org For instance, a one-pot, four-component reaction has been developed for the synthesis of various pyridine derivatives under microwave irradiation, showcasing a green chemistry approach. nih.gov Similarly, one-pot sequential synthesis of tetrasubstituted thiophenes has been achieved via sulfur ylide-like intermediates. nih.gov These methodologies could potentially be adapted for the synthesis of derivatives of the target compound.

Table 2: Examples of Multi-component Reactions for Pyridine and Thiophene Derivatives

| Reaction Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Four-component | Aldehyde, ethyl cyanoacetate, acetophenone (B1666503) derivative, ammonium (B1175870) acetate | Polysubstituted pyridines | Microwave-assisted, green synthesis | nih.gov |

| Three-component | Malononitrile, aldehyde, thiol | Pyridine-3,5-dicarbonitriles | Ionic liquid as promoter | taylorfrancis.com |

| Sequential | Isothiocyanate, 1,3-diketone, alkyl halide | Trisubstituted thiophenes | One-pot, moderate to excellent yields | nih.gov |

Cyclization Reactions and Ring-Forming Methodologies

Cyclization reactions are fundamental in heterocyclic chemistry and can be employed to construct either the pyridine or the thiophene ring of this compound. For example, a suitably functionalized thiophene derivative can undergo a [4+2] cycloaddition reaction to form the pyridine ring. nih.gov Conversely, a pyridine-containing precursor can be used to construct the thiophene ring.

The synthesis of pyrrol-3-ones via base-catalyzed intramolecular cyclization of aminoacetylenic ketones demonstrates a powerful ring-closing strategy that could be conceptually applied to pyridine-thiophene systems. mdpi.com Similarly, the synthesis of various heterocyclic compounds through intramolecular cyclization highlights the versatility of this approach. mdpi.com

Hantzsch Reaction and Thiazole (B1198619) Formation

The Hantzsch pyridine synthesis is a classic multi-component reaction that produces dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate. wikipedia.org While typically used for the synthesis of 1,4-dihydropyridines, modifications of this reaction can lead to various pyridine derivatives. royalsocietypublishing.orgresearchgate.net

Although not a direct route to this compound, the Hantzsch reaction is relevant in the broader context of pyridine synthesis. Furthermore, the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, is a key method for forming thiazole rings. youtube.comresearchgate.net This is pertinent as thiazole-pyridine hybrids are structurally related to thiophene-pyridine systems and are often synthesized using similar building blocks and strategies. nih.govfarmaciajournal.com For example, 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone is a key intermediate synthesized via a [2+3]-cyclocondensation reaction, which is a variation of the Hantzsch synthesis. nih.gov

Reaction Optimization and Green Chemistry Considerations

Optimizing reaction conditions is crucial for improving yields, reducing reaction times, and minimizing byproducts. For the synthesis of this compound, particularly via Suzuki-Miyaura coupling, optimization involves screening catalysts, ligands, bases, and solvents. rsc.org

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to reduce the environmental impact of chemical processes. rasayanjournal.co.inunibo.it Key considerations include the use of safer solvents, renewable feedstocks, and energy-efficient methods like microwave or ultrasound irradiation. wikipedia.orgrasayanjournal.co.in

In the context of synthesizing pyridine and thiophene derivatives, several green approaches have been reported:

Microwave-assisted synthesis: This technique has been shown to accelerate reaction rates and improve yields in the synthesis of pyridine derivatives. sci-hub.senih.gov

Aqueous reaction media: Utilizing water as a solvent is a key aspect of green chemistry. Efficient Suzuki-Miyaura couplings of heteroaryl chlorides with thiopheneboronic acids have been achieved in aqueous n-butanol. acs.org

Catalyst choice: The development of highly active catalysts allows for lower catalyst loadings, reducing cost and metal contamination in the final product. acs.org

One-pot reactions: Multi-component reactions inherently align with green chemistry principles by reducing the number of synthetic steps and waste generation. taylorfrancis.comnih.gov

The development of greener synthetic routes, such as the Suzuki-Miyaura methylation of pyridines in the presence of a RuPhos ligand, avoids the use of cryogenic conditions and hazardous reagents. rsc.org These advancements pave the way for more sustainable and environmentally friendly production of this compound and its derivatives.

Parametric Variation in Catalysis (e.g., Catalyst Loading, Ligand Effects)

The synthesis of 2-arylpyridines, including this compound, often relies on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. researchgate.netnih.govmdpi.com The efficiency of these reactions is highly dependent on the careful optimization of catalytic parameters, including catalyst loading and ligand effects.

Catalyst Loading: The amount of palladium catalyst used can significantly impact the reaction's yield and cost-effectiveness. While higher catalyst loading may lead to faster reaction rates, it also increases the economic and environmental burden. Research focuses on finding the optimal balance to achieve high yields with minimal catalyst usage.

Ligand Effects: The choice of ligand coordinated to the palladium center is crucial in tuning the catalyst's reactivity and stability. researchgate.net For the synthesis of 2-arylpyridines, electron-rich and bulky phosphine ligands, such as RuPhos, have been shown to be effective. nih.govnih.gov These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The bite angle of phosphine ligands also plays a role in the reaction's success. nih.gov In some cases, cationic 2,2′-bipyridyl ligands have been employed for Stille cross-coupling reactions. researchgate.net The development of new ligands, such as imidazolium (B1220033) salts for Suzuki coupling, has led to high turnover numbers, indicating a very active catalytic system. mdpi.com

Below is an interactive table summarizing the impact of different ligands on cross-coupling reactions for the synthesis of related pyridine derivatives.

| Ligand | Catalyst System | Reaction Type | Key Observation | Reference |

| RuPhos | Pd catalyst | Suzuki-Miyaura | Optimal for coupling with pyridine-2-sulfonyl fluoride (B91410) | nih.gov |

| Ferrocene phosphine ligands | Pd and Ni catalysts | Suzuki-Miyaura | Explored for coupling with PyFluor | nih.gov |

| Cationic 2,2′-bipyridyl | PdCl₂(NH₃)₂ | Stille Coupling | Effective for coupling aryl iodides and bromides | researchgate.net |

| Imidazolium salt | Pd catalyst | Suzuki Coupling | Achieved high turnover numbers | mdpi.com |

| SPO ligands | Iron or Cobalt catalyst | Kumada Coupling | Successful for coupling 2-pyridyl Grignard reagents | nih.gov |

Influence of Solvent Systems and Temperature Gradients

The choice of solvent and the reaction temperature are critical parameters that can profoundly influence the outcome of the synthesis of this compound.

Solvent Systems: Solvents not only dissolve the reactants but can also participate in the reaction mechanism. For instance, in Suzuki-Miyaura couplings, the use of water can increase the solubility of inorganic bases and influence the transmetalation step. nih.gov The polarity of the solvent can even alter the stereochemistry of the product, as seen in some Suzuki couplings where toluene favors retention of configuration while a mixture of DMA/MeCN leads to inversion. researchgate.net The move towards greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), aims to reduce the environmental impact of these syntheses. nih.gov

Temperature Gradients: The reaction temperature directly affects the rate of reaction. Higher temperatures can lead to faster conversions but may also promote side reactions or decomposition of the catalyst and reactants. researchgate.net Microwave-assisted synthesis, for example, utilizes rapid heating to significantly shorten reaction times. youngin.com The optimal temperature is often determined empirically for each specific reaction system to maximize yield and minimize byproducts.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including pyridines and their derivatives. youngin.comnih.govresearchgate.netnih.govresearchgate.netorientjchem.orgorganic-chemistry.orgeurekaselect.com This technique utilizes microwave irradiation to directly heat the reaction mixture, leading to significantly reduced reaction times compared to conventional heating methods. nih.gov

The one-pot Bohlmann-Rahtz reaction for preparing substituted pyridines has been successfully adapted to microwave conditions, resulting in superior yields compared to conventional heating. youngin.com Microwave-assisted synthesis has also been employed in the preparation of polythiophenes via Stille coupling, yielding polymers with higher molecular weights and lower polydispersity. researchgate.net This method is considered a green chemistry approach as it often leads to higher yields, faster reaction rates, and purer products, thus simplifying workup procedures. rasayanjournal.co.in

The following table showcases examples of microwave-assisted synthesis of various heterocyclic compounds, highlighting the efficiency of this method.

| Product | Reactants | Reaction Conditions | Key Advantage | Reference |

| Trisubstituted pyridines | Ethyl β-aminocrotonate and alkynones | DMSO, 170°C, 20 min | Superior yields to conventional heating | youngin.com |

| Thieno[2,3-c]pyridines | Not specified | Not specified | Good yields within minutes | nih.gov |

| 4-Substituted 2-methylthiopyrimidines | 4-chloro-2-methylthiopyrimidine | Not specified | Moderate to excellent yields in minutes | researchgate.net |

| Polythiophenes | 5,5'-dibromo-4,4'-dioctyl-2,2'-bithiophene and 2,5-bis(trimethylstannyl)thiophene | 200°C, 10 min | Higher molecular weight and lower polydispersity | researchgate.net |

| Substituted 1,2,4-triazoles | Hydrazines and formamide | 160°C, 10 min | Catalyst-free, high yields | organic-chemistry.org |

Role of Additives in Reaction Efficiency

Additives can play a crucial role in enhancing the efficiency and selectivity of cross-coupling reactions used to synthesize this compound. rsc.org In palladium-catalyzed reactions, additives can influence the catalyst's activity and stability. For example, in the deprotonative-cross-coupling of sp³ C-H bonds, certain additives have been shown to enable the reaction to proceed at room temperature, leading to good to excellent yields of triarylmethanes. rsc.org

In the context of Suzuki-Miyaura reactions, the addition of water can improve the solubility of the base and facilitate the transmetalation step. nih.gov The use of specific additives can also prevent the loss of stereochemistry in Stille reactions involving Z-alkenyl halides. researchgate.net The identification and optimization of additives are often carried out using high-throughput experimentation to screen a wide range of potential candidates. rsc.org

Sustainable Synthetic Approaches for this compound

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact. rasayanjournal.co.innih.govrsc.orgmdpi.comrsc.org This involves the use of environmentally friendly solvents, catalysts, and reaction conditions.

Key sustainable approaches include:

Microwave-assisted synthesis: As discussed earlier, this method significantly reduces reaction times and often improves yields. youngin.comnih.govrasayanjournal.co.in

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. rsc.org

Use of green solvents: Replacing hazardous solvents with greener alternatives like water, 2-MeTHF, and CPME is a key strategy. nih.govnih.gov

Catalysis: The use of efficient and recyclable catalysts reduces waste and energy consumption. rasayanjournal.co.inmdpi.com This includes the development of heterogeneous catalysts that can be easily separated from the reaction mixture. rsc.org

Multicomponent reactions: These reactions combine three or more reactants in a single step, increasing atom economy and reducing the number of synthetic steps. rasayanjournal.co.inrsc.org

These green chemistry approaches are not only environmentally beneficial but can also lead to more efficient and cost-effective synthetic routes for this compound and its derivatives. rasayanjournal.co.in

Derivatization and Functionalization Strategies of the this compound Core

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The ability to selectively introduce substituents at various positions on both the pyridine and thiophene rings is crucial for tuning the compound's properties. digitellinc.comresearchgate.netrsc.org

Introduction of Substituents at Pyridine and Thiophene Moieties

The functionalization of the pyridine and thiophene rings of this compound allows for the systematic modification of its electronic and steric properties.

Pyridine Moiety:

C-H Functionalization: Direct C-H functionalization of the pyridine ring is a powerful strategy for introducing new substituents. digitellinc.comresearchgate.netrsc.org Methods have been developed for the selective functionalization of the 4-position of the pyridine ring. digitellinc.comresearchgate.net This can be achieved by using a strong base with low Lewis acidity to deprotonate the C4-H bond, followed by reaction with an electrophile. digitellinc.com Another approach involves the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which can then react with various nucleophiles. researchgate.net

N-Oxide Chemistry: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide, which activates the ring towards nucleophilic attack and allows for functionalization at the 2- and 6-positions. rsc.orgnih.gov The N-oxide can also serve as a protecting group that can be subsequently removed. nih.gov

Thiophene Moiety:

Electrophilic Aromatic Substitution: The thiophene ring is more electron-rich than the pyridine ring and readily undergoes electrophilic aromatic substitution reactions such as halogenation and sulfonation. nih.gov This allows for the introduction of a variety of functional groups at the 5-position of the thiophene ring.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are widely used to introduce aryl and alkynyl groups onto the thiophene ring. nih.govmdpi.comacs.orgthieme-connect.deresearchgate.net This is a versatile method for creating extended π-conjugated systems. mdpi.comresearchgate.net

The ability to selectively functionalize both rings of the this compound core provides a rich platform for the design and synthesis of novel compounds with tailored properties. nih.govnih.govresearchgate.netnih.gov

Synthesis of Thiophene-Pyridine Hybrid Systems

The creation of hybrid systems containing both thiophene and pyridine rings often relies on powerful cross-coupling reactions. These methods are essential for forming the carbon-carbon bonds that link the two distinct heterocyclic units.

Prominent among these methods is the Suzuki-Miyaura cross-coupling reaction , which has been extensively used to form C(sp²)–C(sp²) bonds. nih.gov This reaction typically involves the coupling of a pyridine derivative with a thiophene-boronic acid or ester. A recent study detailed the synthesis of various 2-arylpyridines by reacting pyridine-2-sulfonyl fluoride (PyFluor) with a range of hetero(aryl) boronic acids, including 2-thiopheneboronic acid. nih.govcdnsciencepub.com The reactions are catalyzed by palladium complexes, such as Pd(dppf)Cl₂, and proceed in modest to good yields (5–89%). nih.govcdnsciencepub.com The conditions are generally tolerant of both water and oxygen. nih.gov

For instance, the coupling of PyFluor with 2-thiopheneboronic acid was achieved using Pd(dppf)Cl₂ as the catalyst and Na₃PO₄ as the base in dioxane. nih.gov This specific reaction highlights the utility of the Suzuki coupling for directly linking thiophene and pyridine moieties. nih.gov

Stille cross-coupling offers another robust method for synthesizing bipyridine and its analogues, a strategy that can be extended to thiophene-pyridine hybrids. mdpi.compreprints.org This reaction utilizes organotin compounds, which are known for their high reactivity, sometimes succeeding where Suzuki couplings may not. mdpi.compreprints.org However, the toxicity of the organostannyl reactants is a significant drawback. mdpi.comresearchgate.net The Stille reaction has been successfully used to prepare various 2,2′-bipyridines by coupling stannylated pyridines with bromopyridines in the presence of catalysts like PdCl₂(PPh₃)₂. mdpi.com

Other palladium-catalyzed reactions, such as Negishi coupling (using organozinc reagents) and decarboxylative cross-coupling, have also been developed for the synthesis of 2-arylpyridines and related structures. mdpi.comresearchgate.netrsc.org Negishi coupling, for example, has shown high activity using catalysts like PdBr(Ph)(PPh₃)₂ for linking pyridyl zinc halides with bromopyridines. mdpi.compreprints.org

The following table summarizes various cross-coupling reactions used in the synthesis of pyridine-based bi-heterocyclic systems.

| Reaction Type | Catalyst/Reagents | Reactants | Key Features | Citation(s) |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, Na₃PO₄ | Pyridine-2-sulfonyl fluoride, Hetero(aryl) boronic acids | Tolerant of water/oxygen; modest to good yields. | nih.govcdnsciencepub.com |

| Stille Coupling | PdCl₂(PPh₃)₂, CuI | Organostannyl pyridines, Bromopyridines | Highly reactive, but uses toxic organotin compounds. | mdpi.compreprints.org |

| Negishi Coupling | PdBr(Ph)(PPh₃)₂, XPhos | Pyridyl zinc halides, Bromopyridines | Alternative to Stille, with high catalyst activity. | mdpi.compreprints.org |

| Decarboxylative Coupling | Palladium pincer complexes, Ag₂O | Picolinic acid, Pyridine | Involves C-H activation and decarboxylation. | mdpi.comrsc.org |

| Photoredox-Induced Arylation | Photoredox catalyst, Blue LED | Pyridines, Aromatic amines (in situ diazotization) | Sustainable, metal-free C-H arylation. | acs.org |

Formation of Thiazolyl-Pyridine and Other Heterocyclic Hybrids

The synthesis of molecules incorporating both thiazole and pyridine rings is of significant interest due to the prevalence of these motifs in biologically active compounds. researchgate.netnih.gov A primary strategy for creating such hybrids is the renowned Hantzsch thiazole synthesis . This method typically involves the condensation reaction between a thiourea (B124793) or thioamide derivative and an α-haloketone. researchgate.netfarmaciajournal.com

For example, the synthesis of ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate was achieved by refluxing pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol. farmaciajournal.comresearchgate.net This foundational reaction provides a direct route to a pyridine-substituted thiazole core, which can be further elaborated. farmaciajournal.comresearchgate.net

The concept of molecular hybridization, which involves fusing two or more bioactive heterocyclic scaffolds, is a powerful strategy in drug design. nih.govacs.orgekb.eg This approach has led to the development of numerous thiazole-linked hybrids. nih.govacs.org For instance, pyridine-thiazole hybrids have been synthesized by creating a spacer between the two rings. One such synthesis involved reacting a precursor, 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide, with various α-halogenated carbonyl compounds to yield a series of new pyridine-thiazole hybrids. researchgate.net

Furthermore, other heterocyclic systems can be linked to pyridine. The synthesis of pyrazoline-thiazole-pyridine hybrids has been achieved through the interaction of a propenone derivative of a pyridine-thiazole with hydrazine (B178648) hydrate. mdpi.com Additionally, thiophene derivatives can be synthesized from pyridines. A novel method describes the conversion of 2-arylpyridines into 2-aroylthiophenes through a skeletal editing process using elemental sulfur. nih.gov

The table below outlines synthetic approaches to various pyridine-based heterocyclic hybrids.

| Hybrid System | Synthetic Method | Key Reagents | Description | Citation(s) |

| Pyridine-Thiazole | Hantzsch Thiazole Synthesis | Pyridine-4-carbothioamide, Ethyl 2-chloro-3-oxobutanoate | Classic condensation reaction to form the thiazole ring directly attached to a pyridine. | farmaciajournal.comresearchgate.net |

| Pyridine-Thiazole | Multi-step synthesis with spacer | 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide, α-haloketones | Forms a hybrid molecule with a phenoxy-acetamide linker between the pyridine and thiazole moieties. | researchgate.net |

| Pyridine-Thiazole-Pyrazoline | Cyclization Reaction | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, Hydrazine hydrate | Addition of a pyrazoline ring to a pre-formed pyridine-thiazole scaffold. | mdpi.com |

| Pyridine-Thiophene | Skeletal Editing | 2-Arylpyridines, Elemental Sulfur | Ring-opening of the pyridine followed by cyclization with sulfur to form a thiophene. | nih.gov |

| Pyridine-2-pyridone | Michael Addition | α,β-Unsaturated nitrile derivatives, Malononitrile | Synthesis of substituted 2-pyridones via Knoevenagel condensation followed by cyclization. | nih.gov |

Coordination Chemistry and Organometallic Complexes of 4 Methyl 2 Thiophen 2 Yl Pyridine Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 4-methyl-2-(thiophen-2-yl)pyridine and its derivatives often involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Formation of Transition Metal Complexes (e.g., Co, Ni, Cu, Zn)

Transition metal complexes of ligands similar to this compound, such as those containing pyridine (B92270) and thiophene (B33073) moieties, have been synthesized with various metals including cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). nih.gov For instance, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with N-(2-methylpyridyl)-3-thienyl-alkyl-carboxamide and N-(2-pyridyl)-3-thienylalkyl-carboxamide have been prepared and characterized. nih.gov The synthesis typically involves the reaction of the ligand with the corresponding metal salt, leading to the formation of the complex.

The characterization of these complexes relies on techniques such as elemental analysis, mass spectrometry, and infrared (IR) spectroscopy. researchgate.net For example, in the characterization of Zinc(II) and Copper(II) complexes with a related sulphonamide ligand, shifts in the IR absorption bands of the azomethine group indicated coordination with the metal ions. researchgate.net Specifically, the free ligand showed an absorption band at 1689.70 cm⁻¹, which shifted to 1674.27 cm⁻¹ for the Zn(II) complex and 1651.12 cm⁻¹ for the Cu(II) complex. researchgate.net

| Compound | ν(C=N) Azomethine |

|---|---|

| Free Ligand | 1689.70 |

| Zn(II) Complex | 1674.27 |

| Cu(II) Complex | 1651.12 |

Design and Synthesis of Binuclear Complexes

The design of binucleating ligands, which can bind two metal ions in close proximity, is a significant area of research. These complexes are of interest for studying metal-metal interactions and for their potential applications in catalysis. Binuclear copper(II) complexes have been synthesized using ligands that incorporate pyridine and other functional groups. capes.gov.brnih.govnih.gov For example, binuclear copper(II) complexes with sulfanylpyrazole ligands have been synthesized and characterized. nih.gov The synthesis of a binuclear copper(II) complex with a bis(pyrazolyl)hydrazone ligand has also been reported, where the ligand coordinates to two copper centers. nih.gov The formation of these binuclear structures is often confirmed by single-crystal X-ray diffraction. nih.gov

Ligand Design and Coordination Modes

The design of ligands like this compound is crucial for controlling the structure and reactivity of the resulting metal complexes. The presence and position of donor atoms, as well as steric and electronic effects of substituents, influence how the ligand binds to a metal ion.

Elucidation of Specific Coordination Sites (e.g., Azomethine Nitrogen, Phenolic Oxygen)

In related Schiff base ligands derived from thiophene and pyridine derivatives, specific coordination sites have been identified. For instance, in hydrazone ligands derived from thiophene-2-carbaldehyde (B41791) and pyridine-4-carbohydrazide, coordination to metal ions like Fe(III), Co(II), and Cu(II) occurs through the azomethine nitrogen and the thiophene sulfur. In complexes with N-(2-pyridyl)-3-thienylalkyl-carboxamide ligands, bidentate complexation is observed through the carbonyl oxygen and the pyridine nitrogen atoms. nih.gov The out-of-plane vibration of the thiophene ring in the IR spectrum can indicate whether the thiophene sulfur is involved in coordination. nih.gov A significant shift in this band upon complexation suggests coordination, while a relatively unshifted band indicates non-coordination of the thiophene ring. nih.gov

Advanced Spectroscopic Characterization of Complexes

A comprehensive understanding of the structure and bonding in these metal complexes is achieved through advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the ligand's structure and its environment upon complexation. st-andrews.ac.uk Changes in the chemical shifts of the protons and carbons of the pyridine and thiophene rings can confirm the coordination of the ligand to the metal center.

UV-Visible absorption spectroscopy is used to study the electronic transitions within the complexes. psu.ac.th Ligand-to-metal charge transfer (LMCT) and d-d electronic transitions can be observed, providing insights into the coordination geometry and the nature of the metal-ligand bond. researchgate.net For example, the UV-Vis spectrum of a copper(II) complex showed bands assigned to LMCT and d-d transitions, which are characteristic of the complex's electronic structure. researchgate.net

| Compound | λmax (nm) | Assignment |

|---|---|---|

| Zn(II) Complex | 375 | n → π* (LMCT) |

| 362 | n → π* (LMCT) | |

| Cu(II) Complex | 490 | n → π* (LMCT) |

| 358 | n → π* (LMCT) | |

| 690 | d → d |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a compound. For metal complexes of this compound and related ligands, UV-Vis spectra provide valuable insights into both intra-ligand and metal-to-ligand charge transfer (MLCT) transitions.

In a study of ruthenium(II) complexes with a related ligand, 4-methyl-2-(phenylazo)pyridine, the free ligand exhibited absorption bands attributed to n→π* and π→π* transitions. Upon complexation, new, intense bands appeared in the visible region, which were assigned to MLCT transitions from the metal t2g orbitals to the ligand's π* orbitals. psu.ac.th For instance, cis isomers of [Ru(4mazpy)2Cl2] showed intense bands in the UV region (316–325 nm) and less intense MLCT bands in the visible range (574–596 nm), while the trans isomer displayed a more intense MLCT band. psu.ac.th Similarly, studies on terpyridine-metal complexes have shown that absorption maxima are shifted upon complexation, with these shifts being influenced by substituents on the pyridine ring. nih.gov The electronic absorption spectra of copper(II) and zinc(II) complexes with a derivative of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide showed bands corresponding to ligand-to-metal charge transfer (LMCT). researchgate.netsciencepublishinggroup.com Specifically, the zinc(II) complex exhibited an LMCT band at 375–362 nm, while the copper(II) complex showed an LMCT band at 490–358 nm and a d-d transition at 690 nm. researchgate.netsciencepublishinggroup.com

| Complex | Absorption Maxima (λmax, nm) | Assignment | Reference |

|---|---|---|---|

| ctc-[Ru(4mazpy)₂Cl₂] | 316-325, 574-596 | Intraligand, MLCT | psu.ac.th |

| ccc-[Ru(4mazpy)₂Cl₂] | 316-325, 574-596 | Intraligand, MLCT | psu.ac.th |

| tcc-[Ru(4mazpy)₂Cl₂] | UV region, Visible region | Intraligand, MLCT | psu.ac.th |

| Zn(II) complex with ditosylated 2-aminopyridine (B139424) derivative | 375-362 | LMCT (n → π) | researchgate.netsciencepublishinggroup.com |

| Cu(II) complex with ditosylated 2-aminopyridine derivative | 490-358, 690 | LMCT (n → π), d-d transition | researchgate.netsciencepublishinggroup.com |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups and probing the coordination environment of a ligand upon complexation. The vibrational frequencies of key bonds in the this compound ligand, such as C=N and C=C stretches, are expected to shift upon coordination to a metal center.

In studies of related pyridine-containing ligands, coordination to a metal ion typically leads to a shift in the vibrational frequencies of the pyridine ring. For example, in ruthenium(II) complexes of 4-methyl-2-(phenylazo)pyridine, the C=C and C=N vibrational modes were observed in the 1615-1452 cm⁻¹ range. psu.ac.th A notable red shift (a decrease in frequency) of the N=N stretching frequency by 65-80 cm⁻¹ upon complexation provided strong evidence for nitrogen coordination to the ruthenium center. psu.ac.th Similarly, for metal complexes of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, the absorption band of the azomethine group in the free ligand at 1689.70 cm⁻¹ shifted to 1674.27 cm⁻¹ for the Zn(II) complex and 1651.12 cm⁻¹ for the Cu(II) complex, indicating coordination through the imine nitrogen. researchgate.netsciencepublishinggroup.com These shifts are a direct consequence of the donation of electron density from the ligand to the metal, which alters the bond strengths and, therefore, the vibrational frequencies. sciencepublishinggroup.com

| Compound | ν(C=N) / ν(azomethine) | ν(N=N) | Reference |

|---|---|---|---|

| 4mazpy Ligand | - | 1383 | psu.ac.th |

| [Ru(4mazpy)₂Cl₂] Complexes | 1615-1452 (C=C and C=N) | 1303-1318 | psu.ac.th |

| Ditosylated 2-aminopyridine derivative (free ligand) | 1689.70 | - | researchgate.netsciencepublishinggroup.com |

| Zn(II) complex | 1674.27 | - | researchgate.netsciencepublishinggroup.com |

| Cu(II) complex | 1651.12 | - | researchgate.netsciencepublishinggroup.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is indispensable for the structural elucidation of diamagnetic metal complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the ligand upon complexation.

For the free this compound ligand, distinct chemical shifts are expected for the aromatic protons of both the pyridine and thiophene rings, with the methyl group appearing as a singlet in the aliphatic region. Upon coordination to a diamagnetic metal center, such as Zn(II), shifts in the proton and carbon signals are anticipated due to changes in the electronic environment. In a related study of a 4'-(4-Methylphenyl)-2,2':6',2"-terpyridine ligand, the ¹H NMR spectrum showed aromatic protons in the range of δ 7.30-8.73 ppm and a characteristic methyl singlet at δ 2.42 ppm. nih.gov The ¹³C NMR spectrum displayed corresponding aromatic carbons and the methyl carbon at δ 21.3 ppm. nih.gov

For paramagnetic complexes, such as those of Ru(III) or Fe(IV), the NMR spectra are more complex due to the influence of the unpaired electrons. The signals are often significantly shifted and broadened. For instance, in paramagnetic Ru(III) complexes with pyridine-based ligands, the observed NMR shifts are a sum of orbital (temperature-independent) and hyperfine (temperature-dependent) contributions. nih.gov The hyperfine shifts can be further broken down into contact (through-bond) and pseudocontact (through-space) contributions, providing detailed information about the spin density distribution. nih.gov Studies on oxoiron(IV) complexes with pyridine donors have shown that the ¹H NMR shifts are highly dependent on the orientation of the pyridine rings relative to the Fe=O unit, with shifts varying by as much as 50 ppm. nsf.gov

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 4′-(4-Methylphenyl)-2,2′:6′,2″-terpyridine (L1) | 8.73–8.70 (m, 4H, Ar-H), 8.65 (d, 2H, Ar-H), 7.86–7.84 (m, 4H, Ar-H), 7.35–7.30 (m, 2H, Ar-H), 2.42 (s, 3H, -CH₃) | 156.4, 156.0, 151.2, 150.0, 137.0, 134.3, 130.0, 128.2, 124.0, 121.5, 118.8, 21.3 | nih.gov |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically for studying species with unpaired electrons, such as complexes of Cu(II), Ru(III), and Fe(III). ESR spectra provide information about the electronic environment of the paramagnetic center.

For a Cu(II) complex with a related pyridine-containing ligand, the ESR spectrum in a coordinating solvent like DMF at room temperature may show a monomeric species. rsc.org However, in a frozen solution, dimerization can occur, leading to a more complex triplet-state spectrum. rsc.org The analysis of this spectrum can provide information about the distance between the two copper centers. The presence of superhyperfine splitting in the ESR spectra of Cu(II) complexes can indicate coordination to nitrogen atoms from the ligand. rsc.org In a study of a spin-labelled pyridine complex of copper(II), the X-band EPR spectrum in solution at room temperature was a broad, featureless line, suggesting significant exchange coupling between the copper ion and the nitroxyl (B88944) radical. ed.ac.uk

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry is a crucial technique for determining the molecular weight of the ligand and its metal complexes. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing charged complexes in solution.

In the analysis of ruthenium(II) complexes of 4-methyl-2-(phenylazo)pyridine, the Fast Atom Bombardment (FAB) mass spectrum of the free ligand showed a molecular ion peak corresponding to its molecular weight. psu.ac.th The mass spectra of the complexes displayed peaks corresponding to the entire complex cation, confirming their formulation. psu.ac.th Similarly, ESI-MS has been used to confirm the molecular masses of Zn(II) and Cu(II) complexes with a ditosylated 2-aminopyridine derivative. researchgate.netsciencepublishinggroup.com ESI-MS of pyridine-piperazine-containing ligands and their transition metal complexes revealed the formation of singly charged complexes, often with counter-ions attached. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information. nih.govrsc.org

Structural Elucidation via X-ray Crystallography of Metal Complexes

While a crystal structure for a complex of this compound itself was not found in the provided search results, related structures offer valuable insights. For example, the crystal structure of a related compound, dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate, has been determined, showing the relative orientations of the pyridine and thiophene rings. nih.gov In the crystal structure of a dinuclear copper(II) complex with a pyridine-alkoxide ligand containing a thiophene moiety, the copper centers are bridged by the alkoxide oxygens. mdpi.com The crystal structures of two polymorphs of a square planar [Cu(L)₄]²⁺ complex with a spin-labelled pyridine ligand have been determined, showing Cu-N bond lengths in the range of 2.005(7) to 2.042(6) Å. ed.ac.uk X-ray diffraction has also been used to determine the structures of Fe(III) and Zn(II) complexes with a thiosemicarbazide (B42300) ligand derived from 2-acetylpyridine, revealing octahedral and tetrahedral coordination geometries, respectively. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Complex | Cu(L-1)₄₂ (L-1 = 4-{pyrid-4-yloxy}-2,2,6,6-tetramethyl-1-piperidinoxyl) | ed.ac.uk |

| Coordination Geometry | Square Planar | ed.ac.uk |

| Cu-N Bond Lengths (Å) | 2.005(7) - 2.042(6) | ed.ac.uk |

| Axial Contacts (Monoclinic form) | Cu···NCMe: 2.394(7), 2.859(5) Å | ed.ac.uk |

| Axial Contacts (Triclinic form) | Cu···FBF₃: 2.478(5), 2.551(5) Å | ed.ac.uk |

Electrochemical Behavior and Redox Properties of Complexes

Cyclic voltammetry (CV) is a key technique for investigating the electrochemical behavior and redox properties of metal complexes. It can be used to determine the formal reduction potentials of the metal center and the ligand, providing insights into the electronic effects of the ligand on the metal's properties.

Computational and Theoretical Investigations of 4 Methyl 2 Thiophen 2 Yl Pyridine and Its Derivatives

Electronic Structure and Quantum Chemical Studies

Quantum chemical studies are fundamental to elucidating the electronic nature of 4-Methyl-2-(thiophen-2-yl)pyridine. This biaryl heterocyclic compound, which features both an electron-deficient pyridine (B92270) ring and an electron-rich thiophene (B33073) ring, presents a unique electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For compounds like this compound and its derivatives, DFT calculations are employed to optimize the molecular geometry, determine vibrational frequencies, and calculate various electronic properties. researchgate.net A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G or higher to achieve a balance between computational cost and accuracy. researchgate.netnih.gov These calculations can confirm experimental findings, such as those from X-ray diffraction, by providing optimized bond lengths and angles that are in close agreement with experimental data. researchgate.net

Interactive Table: Typical DFT Functionals and Basis Sets for Heterocyclic Compounds

| Functional | Basis Set | Common Application |

| B3LYP | 6-31G(d,p) | Geometry Optimization, Frequency Calculations |

| B3LYP | 6-311++G(d,p) | Electronic Properties, NBO Analysis |

| PBE | TZ2P | Solid-state and Periodic Systems |

| ωB97X-D | 6-31+G* | Systems with non-covalent interactions |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. imperial.ac.uklibretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. schrodinger.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com For this compound, the HOMO is expected to be predominantly located on the electron-rich thiophene ring, while the LUMO is likely centered on the electron-deficient pyridine ring. This distribution facilitates intramolecular charge transfer upon excitation. The HOMO-LUMO gap can be calculated using DFT methods and can be experimentally validated through UV-Vis spectroscopy. schrodinger.com Studies on similar thiophene-phenylene systems have shown that the interaction between the rings can decrease the energy gap, leading to more reactive new composites.

Interactive Table: Conceptual FMO Data for Thiophene-Pyridine Systems

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.netresearchgate.net

For this compound, the MEP map would show negative potential (typically colored red or yellow) around the electronegative nitrogen atom of the pyridine ring, indicating a region susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms. The sulfur atom in the thiophene ring and the π-electron clouds of the aromatic rings also influence the potential distribution. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). wisc.eduq-chem.com It allows for the investigation of intramolecular interactions, such as hyperconjugation, by analyzing the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. wisc.edu

Interactive Table: Representative NBO Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) | Interaction Type |

| LP (N) | π* (Pyridine Ring) | High | Lone Pair Delocalization |

| LP (S) | π* (Thiophene Ring) | Moderate | Lone Pair Delocalization |

| π (Thiophene) | π* (Pyridine) | Moderate | π-π* Conjugation |

| σ (C-H) | σ* (C-C) | Low | Hyperconjugation |

The electronic architecture of this compound, with its connected electron-rich and electron-deficient rings, makes it a candidate for intramolecular charge transfer (ICT) phenomena. Upon absorption of light, an electron can be promoted from the HOMO (largely on the thiophene moiety) to the LUMO (largely on the pyridine moiety), resulting in a charge transfer from the thiophene to the pyridine ring. rsc.org This property is fundamental to the potential application of such molecules in optoelectronic devices.

Bond length analysis, comparing theoretically calculated bond lengths from DFT with experimental data from X-ray crystallography, serves as a validation of the computational model. researchgate.net For thiophene and pyridine derivatives, DFT calculations have been shown to reproduce experimental bond lengths and angles with good accuracy. researchgate.net Deviations between solid-state experimental structures and gas-phase optimized structures can reveal the influence of intermolecular interactions in the crystal packing. researchgate.net

Spectroscopic Property Predictions and Validation

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, DFT calculations can simulate various spectra, which can then be compared with experimental data for structural confirmation.

Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental IR and Raman spectra. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and show good correlation with experimental spectra. researchgate.netnih.gov Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions, including the HOMO-LUMO transition. acs.org The agreement between calculated and experimental spectroscopic data validates the accuracy of the computational model used. scielo.org.mx

Interactive Table: Comparison of Predicted and Experimental Spectroscopic Data (Conceptual)

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Finding |

| IR (C=N stretch) | ~1600 cm-1 | Characteristic absorption bands for aromatic C-N bonds are observed. |

| ¹H NMR (Methyl protons) | ~2.4 ppm | A singlet is observed in the aliphatic region. |

| UV-Vis (λmax) | ~280-320 nm | Significant absorption consistent with π-π* and n-π* transitions. |

Simulated UV-Vis Absorption Spectra

Theoretical calculations are instrumental in interpreting the electronic absorption spectra of heterocyclic compounds. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic transitions and simulate the UV-Vis spectra of molecules like this compound and its derivatives. These simulations provide information on vertical excitation energies, oscillator strengths (f), and the nature of the electronic transitions, typically involving orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For related thiophene-pyridine systems, studies have shown that the electronic absorption spectra are characterized by intense bands in the UV region. psu.edu For instance, in a study of (E)-N′-(thiophen-2-ylmethylene)nicotinohydrazide, TD-DFT calculations were used to predict the absorption peaks. researchgate.net Similarly, the UV-Vis spectra of other pyridine derivatives have been successfully simulated, showing good agreement between calculated and experimental absorption wavelengths. scielo.org.zaresearchgate.net In the case of 3,5-diethyl-2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate, a related compound, both experimental and computational (TD-DFT) methods were employed to analyze its electronic properties. researchgate.net The calculations for these types of molecules often reveal that the main absorption bands correspond to π → π* transitions within the conjugated system formed by the pyridine and thiophene rings. The solvent environment can also be modeled to predict solvatochromic shifts, which are changes in absorption maxima with solvent polarity. psu.edu

| Compound System | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution | Reference |

|---|---|---|---|---|

| (2Z, 5Z)-3-N(4-Methoxy phenyl)-...-thiazolidin-4-one | 342.90, 405.85 | 0.243, 0.378 | HOMO → LUMO | scielo.org.za |

| Magnesium(II) Porphyrazine with Thiophenylmethylene Groups | 537.98 | 0.2049 | HOMO-3 → LUMO (81% HOMO→LUMO) | mdpi.com |

| (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide | 312 | 0.68 | HOMO → LUMO | researchgate.net |

Vibrational (FT-IR, Raman) Frequency Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for the structural elucidation of molecules. DFT calculations are frequently employed to compute the harmonic vibrational frequencies, which, after appropriate scaling, show excellent agreement with experimental spectra. scispace.com This analysis allows for a detailed assignment of vibrational modes.

For compounds containing pyridine and thiophene rings, characteristic vibrational modes are observed. researchgate.net

C-H vibrations : The aromatic C-H stretching vibrations of the pyridine and thiophene rings typically appear in the 3100-3000 cm⁻¹ region. scielo.org.za

Ring vibrations : The C=C and C=N stretching vibrations within the aromatic rings are found in the 1600-1400 cm⁻¹ range.

Thiophene-specific vibrations : The C-S stretching vibrations of the thiophene ring are usually observed at lower frequencies. scispace.com

Methyl group vibrations : The asymmetric and symmetric stretching vibrations of the methyl group (CH₃) are expected around 2950-2850 cm⁻¹, with bending modes appearing at lower wavenumbers. scielo.org.za

In a study on (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide, a detailed vibrational assignment was performed using DFT calculations, correlating the computed frequencies with the experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, the FT-IR spectra of other pyridine derivatives have been analyzed with the aid of DFT to confirm their structures. researchgate.netresearchgate.net Raman spectroscopy provides complementary information, particularly for symmetric vibrations and those involving less polar bonds. rsc.orgnih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3128 - 3008 | FT-IR, Raman | scielo.org.za |

| Methyl C-H Stretch | 3029 - 2896 | FT-IR, Raman | scielo.org.za |

| C=O Stretch (in derivatives) | ~1688 | FT-IR, Raman | researchgate.net |

| Aromatic Ring C=C/C=N Stretch | 1583 - 1559 | FT-IR, Raman | scispace.com |

| Thiophene Ring Breathing | ~800 | FT-IR | researchgate.net |

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. scielo.org.za These predictions, when compared to experimental data, can confirm structural assignments and provide insight into the electronic environment of the nuclei.

For this compound, one would expect distinct signals for the protons and carbons of the methyl group, the pyridine ring, and the thiophene ring.

¹H NMR : The methyl protons would appear as a singlet in the aliphatic region (around 2.5 ppm). The aromatic protons on the pyridine and thiophene rings would resonate at lower fields (typically 7.0-9.0 ppm), with their exact shifts and coupling patterns depending on their position and electronic environment. mdpi.com

¹³C NMR : The methyl carbon would have a signal in the upfield region (~20 ppm). The aromatic carbons would appear between 110-160 ppm. researchgate.netmdpi.com The carbon attached to the nitrogen in the pyridine ring (C2) and the carbons at the junction of the two rings would have characteristic chemical shifts influenced by the heteroatoms.

Theoretical studies on related structures, such as substituted thiophenes and pyridines, have demonstrated a strong correlation between GIAO-calculated and experimental NMR chemical shifts. scielo.org.zaresearchgate.netmdpi.com

| Structure/Fragment | Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Methoxy phenyl thiazolidinone | ¹³C (C=O) | 165.7 | 167.3 | scielo.org.za |

| Methoxy phenyl thiazolidinone | ¹³C (OCH₃) | 52.85 - 53.01 | 55.57 - 55.65 | scielo.org.za |

| 2-methyl-N-...-benzamide | ¹³C (CH₃ on pyridine) | 20.59 | ~21 | researchgate.net |

| Thiophene-bis(pyridinium) iodide | ¹H (CH₃ on N) | - | 4.34 | mdpi.com |

| Thiophene-bis(pyridinium) iodide | ¹³C (CH₃ on N) | - | 48.4 | mdpi.com |

Reactivity and Reaction Mechanism Studies

Computational chemistry also offers deep insights into the chemical reactivity and potential reaction pathways of molecules. By calculating various reactivity descriptors, one can predict the most likely sites for electrophilic or nucleophilic attack.

Electrophilicity Index Calculations

The electrophilicity index (ω) is a conceptual DFT descriptor that quantifies the ability of a molecule to accept electrons, thus measuring its electrophilic character. researchgate.net It is calculated from the electronic chemical potential (μ) and chemical hardness (η), which are in turn related to the energies of the HOMO and LUMO. A higher electrophilicity index indicates a stronger electrophile.

For molecules with multiple potential reaction sites, local electrophilicity indices can be calculated to determine the most reactive atoms for nucleophilic attack. In the context of this compound, the pyridine ring is generally electron-deficient while the thiophene ring is electron-rich. DFT calculations can quantify this, predicting that electrophilic substitution would likely occur on the thiophene ring, while nucleophilic attack might be favored on the pyridine ring. Studies on related systems use these indices to rationalize observed reactivity and selectivity in chemical reactions. researchgate.netnih.gov For example, in N-heterocyclic carbene-catalyzed reactions, DFT is used to map the energy profile, identifying key intermediates and transition states, which are governed by the electrophilic and nucleophilic characters of the reacting centers. nih.gov

| Compound | Chemical Hardness (η) [Eh] | Electrophilicity Index (ω) [Eh] | Global Softness (σ) [Eh] | Reference |

|---|---|---|---|---|

| DTS(FBTTh2)2R1 (Reference) | 0.0856 | 0.1812 | 11.677 | nih.gov |

| MSTD2 | 0.0700 | 0.1753 | 14.285 | nih.gov |

| MSTD3 | 0.0754 | 0.1782 | 13.262 | nih.gov |

| MSTD7 | 0.0647 | 0.1866 | 15.437 | nih.gov |

Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry, often found in donor-π-acceptor architectures, can exhibit large nonlinear optical (NLO) responses. jhuapl.edu These properties are of great interest for applications in photonics and optoelectronics. nitk.ac.in The combination of the electron-rich thiophene ring and the electron-deficient pyridine ring in this compound suggests potential for NLO activity.

Linear Polarizability Analysis

Linear polarizability (α) describes the linear response of the molecular electron cloud to an applied external electric field and is a fundamental property related to NLO behavior. The first hyperpolarizability (β), a measure of the second-order NLO response, is also a key parameter. Computational studies using DFT can accurately predict these properties.

For related pyridine and thiophene derivatives, quantum chemical calculations have been performed to evaluate their NLO potential. researchgate.netresearchgate.net These studies often show that the introduction of donor and acceptor groups enhances both polarizability and hyperpolarizability. The calculated polarizability for a pyrimidine (B1678525) derivative, PMMS, was significantly enhanced in the crystalline phase compared to the gas phase. nih.gov Research on new aryl-substituted pyridine compounds also highlighted a promising NLO response, indicating their potential as photonic materials. researchgate.net The analysis of these properties provides a rationale for designing new materials with high NLO efficiency.

| Compound | Mean Polarizability <α> (x10⁻²³ esu) | Total First Hyperpolarizability βtot (x10⁻²⁹ esu) | Total Second Hyperpolarizability γtot (x10⁻³⁴ esu) | Reference |

|---|---|---|---|---|

| PMP (4-([1,1′-biphenyl]-4-yl)-2-methylpyridine) | 4.135 | 1.793 | 1.460 | researchgate.net |

| FMP (4-(2,4-difluorophenyl)-2-methylpyridine) | Not specified | Not specified | Not specified | researchgate.net |

| CMP (4-(2,4-dichlorophenyl)-2-methylpyridine) | Not specified | Not specified | Not specified | researchgate.net |

| BMP (4-(4-(tert-butyl)phenyl)-2-methylpyridine) | Not specified | Not specified | Not specified | researchgate.net |

First and Second Hyperpolarizabilities

The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule to an applied electric field, leading to phenomena like second-harmonic generation (SHG). The second hyperpolarizability (γ) governs the third-order NLO response, which includes effects such as third-harmonic generation (THG) and two-photon absorption (TPA). Computational chemistry provides a powerful tool to calculate these properties and to screen potential NLO candidates before their synthesis.

Theoretical studies on various thiophene-pyridine derivatives have consistently shown that their NLO properties are highly dependent on their molecular structure. For instance, the arrangement of electron-donating and electron-withdrawing groups, the length of the π-conjugated system, and the planarity of the molecule are all critical factors.

Research Findings from Analogous Systems:

Computational studies on derivatives of 2-(2-thienyl)pyridine (B1198823) often utilize DFT with various functionals, such as B3LYP, to investigate their electronic and NLO properties. These studies reveal that the introduction of donor and acceptor groups at different positions on the pyridine and thiophene rings can significantly modulate the first hyperpolarizability (β). An increase in the number of thiophene rings in pyridine-based complexes has been shown to enhance system conjugation, which is favorable for intramolecular charge transfer and leads to a significant increase in both the polarizability (α) and the first-order hyperpolarizability (β). researchgate.net

For helical pyridine-pyrimidine oligomers, which share structural similarities with polymers of thiophene-pyridine, theoretical investigations have demonstrated that the hyper-Rayleigh scattering response (a measure related to β) can be enhanced by the addition of substituents. nih.gov The regular distribution of donor groups around the helical structure can lead to specific NLO characteristics. nih.gov

The following table presents representative theoretical data for the first hyperpolarizability of a related nitro-substituted pyridine derivative, 2-amino-3-nitro-6-methyl pyridine, calculated using different methods. While not this compound, this data illustrates the typical magnitudes and the influence of the computational method on the calculated values.

Table 1: Calculated First Hyperpolarizability (β) of 2-amino-3-nitro-6-methyl pyridine

| Computational Method | Basis Set | β (esu) |

|---|---|---|

| Hartree-Fock (HF) | 6-311++G(d,p) | 1.96 x 10-30 |

| DFT (B3LYP) | 6-311++G(d,p) | 2.59 x 10-30 |

Data sourced from a theoretical study on 2-amino-3-nitro-6-methyl pyridine and is intended for illustrative purposes. journalijar.com

The second hyperpolarizability (γ), which is relevant for third-order NLO applications, is also a key parameter investigated in computational studies. Research on polycyclic p-quinodimethanes, which are open-shell systems, has shown that they can exhibit large third-order polarizabilities (γ). nih.govnih.gov The γ values are sensitive to the electronic state of the molecule, with significant changes observed upon one-electron reduction or oxidation. nih.govnih.gov This highlights the potential for redox-switchable NLO materials.

Material Science Applications and Advanced Optoelectronic Properties

Organic Semiconductor Applications

The pursuit of high-performance, solution-processable organic semiconductors has highlighted the potential of π-conjugated functional materials. taylorfrancis.com Thiophene-pyridine based structures are of particular interest due to their excellent charge transport capabilities and tunable electronic properties. nih.gov The electronic behavior of 4-Methyl-2-(thiophen-2-yl)pyridine is influenced by the electron-deficient nature of the nitrogen-containing pyridine (B92270) ring and the distinct electronic characteristics of the sulfur-containing thiophene (B33073) moiety.

Effective charge transport is a critical parameter for semiconductor performance, relying on strong intermolecular interactions like π-π stacking to facilitate the movement of charge carriers between adjacent molecules. nih.gov The planar or near-planar geometry of the this compound framework promotes these essential stacking interactions.

The ionization potential (IP) and electron affinity (EA) are crucial properties that correspond to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively. These values determine the efficiency of charge injection and transport in electronic devices. In donor-acceptor systems, the electron-rich thiophene unit contributes significantly to the HOMO level, while the electron-deficient pyridine unit influences the LUMO level.

Electrochemical studies, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are used to determine these energy levels experimentally. nih.gov For example, studies on dicyanomethylene-functionalised violanthrone (B7798473) derivatives, which also possess D-A characteristics, yielded the following properties:

| Compound Derivative | Ionization Energy (IE) / eV | Electron Affinity (EA) / eV | Electrochemical Gap (eV) |

|---|---|---|---|

| Violanthrone Derivative 3a | -5.38 | -4.11 | 1.27 |

| Violanthrone Derivative 3b | -5.34 | -4.09 | 1.25 |

| Violanthrone Derivative 3c | -5.40 | -4.15 | 1.25 |

These studies show reversible reduction and oxidation waves, which are crucial for the regeneration and stability of the material in redox processes within a device. nih.gov Similar investigations on thiophene-pyridine systems are essential for optimizing their energy level alignment in complex device architectures.

Photovoltaic Device Development

The development of organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) is driven by the need for low-cost, flexible, and efficient solar energy conversion technologies. mdpi.com Materials based on thiophene and pyridine are central to this research due to their strong light absorption, stability, and tunable electronic structure. mdpi.commdpi.com

In OPVs, particularly the bulk-heterojunction (BHJ) design, a blend of electron-donor and electron-acceptor materials forms the active layer. Thiophene-containing polymers and small molecules are widely exploited as donor materials because of their recognized optoelectronic properties. mdpi.comresearchgate.net The D-A structure of this compound makes its derivatives suitable for creating materials that can effectively absorb solar radiation and facilitate charge separation at the donor-acceptor interface. taylorfrancis.com For example, a fullerene derivative featuring a methyl-substituted thiophene component, C60-fused N-methyl-2-(3-hexylthiophen-2-yl)pyrrolidine, was used as an acceptor material in a BHJ solar cell, achieving a larger open-circuit voltage due to its higher LUMO energy level. researchgate.net

In DSSCs, a molecular dye acts as a sensitizer, absorbing light and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). northwestern.edu The D-π-A design is a highly effective strategy for creating efficient metal-free organic dyes. researchgate.netnih.gov In this framework, a thiophene unit can serve as the electron donor (D), linked via a conjugated π-bridge to an acceptor (A) group that anchors the dye to the TiO₂ surface. nih.gov

The incorporation of fused-thiophene units into sensitizers has been shown to offer several advantages, including a red-shift of the absorption spectrum for better light harvesting, precise tuning of frontier molecular energy levels, and improved photovoltaic performance and stability. mdpi.com The sulfur d-orbitals in thiophene mix well with the aromatic π-orbitals, facilitating efficient electron transfer across the molecule to the acceptor unit. mdpi.com Computational studies on D-π-A dyes with thiophene donors help in designing molecules with optimal light-harvesting efficiency and a sufficient driving force for electron injection into the semiconductor's conduction band. researchgate.net

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The conjugated system formed by the linked pyridine and thiophene rings provides this compound with inherent photophysical properties suitable for luminescent applications. Thiophene derivatives are widely recognized for their potential in molecular electronics and OLEDs. mdpi.com

The development of efficient and stable blue-emitting materials remains a critical challenge in OLED technology. researchgate.net Zinc(II) complexes incorporating pyridine and other aromatic moieties have demonstrated superior electroluminescence properties as blue fluorescent light sources, achieving high brightness and external quantum efficiencies. researchgate.net Similarly, iridium(III) complexes with 2-(thiophen-2-yl)pyridine derivatives are used as phosphorescent emitters, where the emission color can be tuned by introducing substituents. researchgate.net

Furthermore, pyrene-pyridine integrated molecules have been successfully developed as hole-transporting materials (HTMs) in solution-processed OLEDs. nih.gov The pyridine unit can be functionalized to fine-tune the material's properties. These materials exhibit high chemical and thermal stability, which are crucial for device longevity. nih.gov The combination of a thiophene unit, known for its charge transport capabilities, with a pyridine scaffold makes derivatives of this compound promising candidates for multifunctional roles as emitters or charge transporters in advanced OLED architectures. nih.gov

Crystal Engineering and Supramolecular Assembly